molecular formula C11H24O B14187019 2-Methyl-2-(2-methylpropoxy)hexane CAS No. 835877-64-0

2-Methyl-2-(2-methylpropoxy)hexane

Cat. No.: B14187019
CAS No.: 835877-64-0
M. Wt: 172.31 g/mol
InChI Key: KRZUZSQBGXTSGO-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-methylpropoxy)hexane is an organic compound with the molecular formula C10H22O. It is a branched alkane with an ether functional group, making it a unique structure among hydrocarbons. This compound is often used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methylpropoxy)hexane typically involves the reaction of 2-methyl-2-hexanol with 2-methylpropyl bromide in the presence of a strong base like sodium hydride. The reaction proceeds via an S_N2 mechanism, where the nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the ether bond.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as potassium carbonate can also enhance the reaction efficiency and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Methyl-2-(2-methylpropoxy)hexane can undergo oxidation reactions, typically forming ketones or carboxylic acids depending on the reaction conditions.

    Reduction: Reduction reactions are less common for this compound due to the stability of the ether bond.

    Substitution: The compound can undergo substitution reactions, particularly at the ether oxygen, where it can be converted into other ethers or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Substitution: Reagents such as hydrobromic acid (HBr) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Substitution: Other ethers or alcohols depending on the substituent introduced.

Scientific Research Applications

2-Methyl-2-(2-methylpropoxy)hexane has several applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis due to its stability and low reactivity.

    Biology: Employed in the extraction of lipophilic compounds from biological samples.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve various pharmaceutical compounds.

    Industry: Utilized in the production of lubricants and as a component in specialty chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-2-(2-methylpropoxy)hexane exerts its effects is primarily through its role as a solvent. It interacts with various molecular targets by dissolving lipophilic substances, thereby facilitating their transport and reaction. The ether functional group allows for interactions with both polar and non-polar compounds, making it versatile in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    2-Methylhexane: A similar branched alkane but lacks the ether functional group.

    2-Methyl-2-propanol: Contains a hydroxyl group instead of an ether, making it more reactive in certain conditions.

    2-Methyl-2-butene: An alkene with similar branching but different reactivity due to the presence of a double bond.

Uniqueness

2-Methyl-2-(2-methylpropoxy)hexane is unique due to its combination of a branched alkane structure with an ether functional group. This gives it a distinct set of chemical properties, such as higher stability and lower reactivity compared to similar compounds without the ether group.

Properties

CAS No.

835877-64-0

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

2-methyl-2-(2-methylpropoxy)hexane

InChI

InChI=1S/C11H24O/c1-6-7-8-11(4,5)12-9-10(2)3/h10H,6-9H2,1-5H3

InChI Key

KRZUZSQBGXTSGO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)OCC(C)C

Origin of Product

United States

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